![molecular formula C17H14ClNO4 B3966424 2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3966424.png)
2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It is widely used in scientific research as a tool compound to study the role of GSK-3 in various cellular processes.
Wirkmechanismus
GSK-3 is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrate proteins. 2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione inhibits GSK-3 by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of its substrate proteins. This leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. For example, in embryonic stem cells, this compound promotes self-renewal and pluripotency by activating the Wnt/β-catenin pathway. In neurons, this compound promotes neurite outgrowth and synapse formation by activating the Wnt/β-catenin pathway. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by suppressing the Akt/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione has several advantages as a tool compound for scientific research. It is a highly potent and selective inhibitor of GSK-3, which allows for the specific modulation of the Wnt/β-catenin pathway. It is also cell-permeable and can be easily administered to cells or animals. However, this compound has some limitations as well. It can have off-target effects on other kinases, which may complicate the interpretation of experimental results. It can also have different effects on different cell types, which may require optimization of experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione in scientific research. One direction is to study the role of GSK-3 in different cellular processes, such as autophagy, inflammation, and metabolism. Another direction is to develop more potent and selective inhibitors of GSK-3 that can overcome the limitations of this compound. Furthermore, the combination of this compound with other inhibitors or drugs may provide new therapeutic strategies for various diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of GSK-3 that has been widely used in scientific research to study the role of GSK-3 in various cellular processes. It has several advantages as a tool compound, including high potency and selectivity, cell-permeability, and ease of administration. However, it also has some limitations, including off-target effects and cell-type specificity. Future research directions for this compound include studying the role of GSK-3 in different cellular processes and developing more potent and selective inhibitors of GSK-3.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of GSK-3, which is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Therefore, this compound has been widely used in scientific research to study the role of GSK-3 in various cellular processes, such as embryonic development, neurogenesis, and cancer.
Eigenschaften
IUPAC Name |
2-[3-(2-chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-14-7-3-4-8-15(14)23-10-11(20)9-19-16(21)12-5-1-2-6-13(12)17(19)22/h1-8,11,20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATRMRMGBZNRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[(5-methoxy-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B3966355.png)
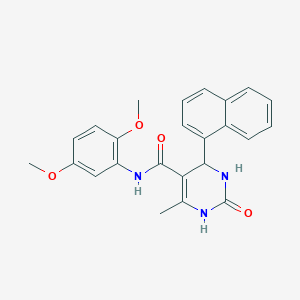
![4-[(benzylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3966366.png)
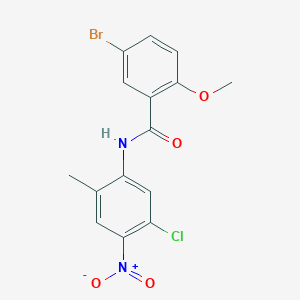
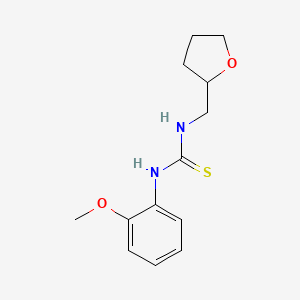
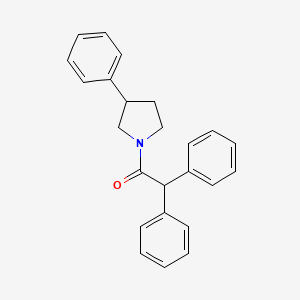

![N-cyclohexyl-4-fluoro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3966400.png)
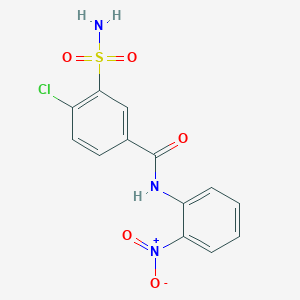
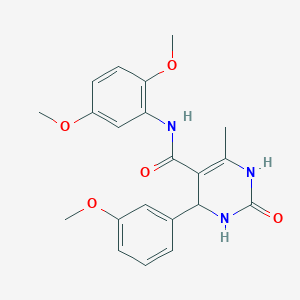
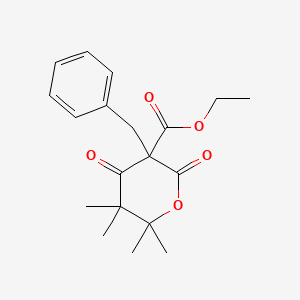
![4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,2,3-benzenetriol](/img/structure/B3966428.png)
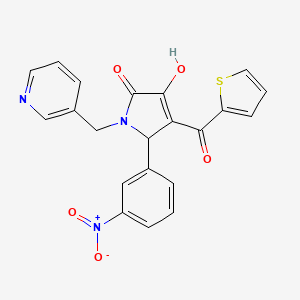
![6'-amino-5-fluoro-3'-(3-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3966459.png)